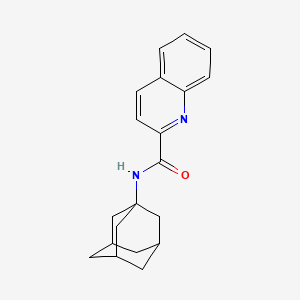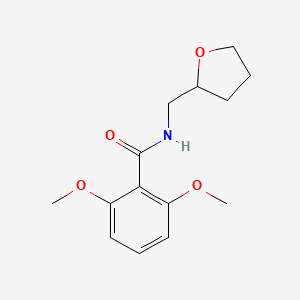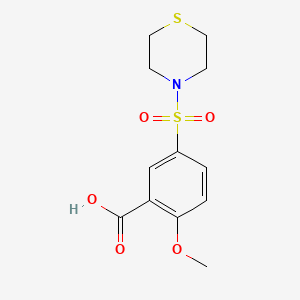
N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide, also known as ENMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ENMP is a yellow crystalline powder that has a molecular weight of 277.29 g/mol.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer, antifungal, and antimicrobial properties. N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide has also been found to have potential as an insecticide and herbicide. In addition, N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide has been studied for its potential use in the synthesis of other organic compounds.
Wirkmechanismus
The mechanism of action of N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide is not fully understood. However, it has been suggested that N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide may act by inhibiting specific enzymes or proteins in the target organism. For example, N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide has been found to inhibit the growth of cancer cells by inhibiting the activity of certain enzymes involved in cell division.
Biochemical and Physiological Effects:
N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide has also been found to inhibit the growth of various fungi and bacteria. In addition, N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide has been found to have a low toxicity profile in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide in lab experiments is its high purity and stability. N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide is also relatively easy to synthesize and purify. However, one limitation of using N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide in lab experiments is its limited solubility in water. This can make it difficult to use in certain experiments that require aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide. One direction is to further investigate its potential as an anticancer agent. Another direction is to study its potential as an insecticide and herbicide. In addition, further research could be conducted to explore the mechanism of action of N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide and to identify its molecular targets. Finally, future studies could focus on developing new synthetic methods for N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide and its derivatives.
Synthesemethoden
N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide can be synthesized by the reaction of 4-ethoxy-2-nitroaniline with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization from an appropriate solvent.
Eigenschaften
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-4-18-9-5-6-10(11(7-9)14(16)17)13-12(15)8(2)3/h5-8H,4H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNYBHZBYPHVBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6124493 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-amino-7-chloro-2-methyl-9H-naphtho[3,2,1-kl]acridin-9-one](/img/structure/B4926619.png)
![N-(4-{[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]amino}phenyl)acetamide](/img/structure/B4926627.png)

![N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide](/img/structure/B4926643.png)
![2-[2-(acetylamino)phenyl]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B4926647.png)

![(3R*,4R*)-1-[3-(benzyloxy)benzyl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B4926667.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(4-iodophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4926685.png)
![2-[(4-chlorophenyl)thio]-N'-(1-ethylpropylidene)propanohydrazide](/img/structure/B4926693.png)
![5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4926706.png)

![N,N'-1,4-butanediylbis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4926724.png)
